molecular formula C15H16N2O3S2 B5061744 N-[4-(aminosulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-[4-(aminosulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B5061744
M. Wt: 336.4 g/mol
InChI Key: YQLCXOWECOYOSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, commonly known as ABT-639, is a potent and selective T-type calcium channel blocker. It was first synthesized in 2005 by Abbott Laboratories as a potential treatment for various diseases, including hypertension, neuropathic pain, and epilepsy. ABT-639 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

ABT-639 selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, ABT-639 reduces the influx of calcium ions into neurons, leading to a decrease in neuronal excitability and neurotransmitter release.
Biochemical and physiological effects:
ABT-639 has been shown to have several biochemical and physiological effects. It reduces blood pressure in animal models of hypertension, decreases pain behavior in models of neuropathic pain, and reduces seizure activity in models of epilepsy. ABT-639 also has anxiolytic effects in animal models of anxiety.

Advantages and Limitations for Lab Experiments

ABT-639 has several advantages for laboratory experiments. It is a potent and selective T-type calcium channel blocker, making it a useful tool for studying the role of these channels in various physiological processes. However, ABT-639 has some limitations for laboratory experiments, including its high cost and limited availability.

Future Directions

There are several future directions for research on ABT-639. One area of interest is its potential therapeutic applications in humans, particularly for the treatment of hypertension, neuropathic pain, and epilepsy. Another area of interest is the development of more potent and selective T-type calcium channel blockers based on the structure of ABT-639. Finally, further research is needed to better understand the mechanisms of action of ABT-639 and its effects on various physiological processes.

Synthesis Methods

The synthesis of ABT-639 involves several steps, starting with the preparation of 4-(aminosulfonyl)phenylacetic acid. This is followed by the reaction of the acid with 2-(2-bromoethyl)-4,5,6,7-tetrahydro-1-benzothiophene to form the corresponding amide. The final step involves the reduction of the amide using sodium borohydride to yield ABT-639.

Scientific Research Applications

ABT-639 has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have antihypertensive effects in animal models of hypertension, as well as analgesic effects in models of neuropathic pain. ABT-639 has also shown antiepileptic effects in animal models of epilepsy.

properties

IUPAC Name

N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c16-22(19,20)12-7-5-11(6-8-12)17-15(18)14-9-10-3-1-2-4-13(10)21-14/h5-9H,1-4H2,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLCXOWECOYOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

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